6-Benzyl-1H-purine

Description

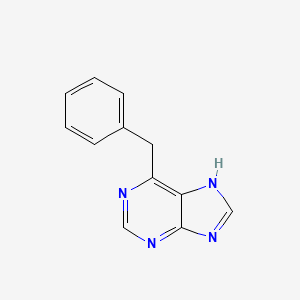

Chemical Identity: 6-Benzyl-1H-purine (CAS: 29866-18-0; EC: 249-900-7) is a purine derivative with a benzyl group (-CH₂C₆H₅) substituted at the 6-position of the purine ring. It is also known as 6-(Phenylmethyl)-9H-purine and is structurally distinct from cytokinin analogues like 6-benzylaminopurine (6-BAP), which features a benzylamino (-NHCH₂C₆H₅) group at the same position .

Applications: Primarily used in industrial and scientific research, this compound serves as a synthetic intermediate in organic chemistry.

Structure

3D Structure

Properties

CAS No. |

29866-18-0 |

|---|---|

Molecular Formula |

C12H10N4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

6-benzyl-7H-purine |

InChI |

InChI=1S/C12H10N4/c1-2-4-9(5-3-1)6-10-11-12(15-7-13-10)16-8-14-11/h1-5,7-8H,6H2,(H,13,14,15,16) |

InChI Key |

PVRBGBGMDLPYKG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=C3C(=NC=N2)N=CN3 |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C(=NC=N2)N=CN3 |

Other CAS No. |

29866-18-0 |

Origin of Product |

United States |

Scientific Research Applications

Plant Growth and Development

Cytokinin Activity

6-Benzylaminopurine is primarily recognized for its function as a cytokinin, a class of plant hormones that promote cell division and growth. It has been extensively studied for its effects on:

- Increased Cell Division : BAP stimulates cell division in various plant tissues, enhancing growth rates and improving yields in crops .

- Flowering and Fruit Development : It promotes flowering and fruit set, contributing to higher fruit quality and quantity. For example, treatments with BAP have been shown to enhance the postharvest quality of vegetables such as broccoli and asparagus by retaining green color and extending shelf life .

- Tissue Culture : BAP is widely used in plant tissue culture to induce shoot formation from explants. Its application allows for the micropropagation of numerous plant species, facilitating conservation and commercial production .

Postharvest Technology

Shelf Life Extension

Research indicates that BAP can effectively extend the shelf life of cut flowers and greens. For instance:

- Cut Flowers : Conditioning with BAP has been shown to double the lifespan of cut shoots from certain species when kept in water .

- Vegetable Preservation : Studies have demonstrated that treating fresh-cut broccoli florets with BAP can significantly prolong their storage life at commercial temperatures (6±1°C) by maintaining quality attributes over time .

Pharmacological Applications

Antiparasitic Activity

Recent studies have explored the potential pharmacological applications of purine derivatives, including 6-benzylaminopurine:

- Trypanocidal Properties : Research has identified trypanocidal activity in purine analogues synthesized from BAP derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. These studies revealed that certain derivatives exhibit significant antiparasitic activity with low half-inhibitory concentrations (IC50) values .

Synthetic Chemistry

Synthesis of Purine Derivatives

6-Benzylaminopurine serves as a precursor for synthesizing various purine derivatives that possess biological activities:

- Chiral Nucleobases : The synthesis of chiral N6-benzyladenine derivatives has been investigated for their potential as cytokinins or anticytokinins. These compounds have shown varying affinities for cytokinin receptors in Arabidopsis thaliana, indicating their potential use in targeted plant growth regulation .

- Proapoptotic Agents : In cancer research, derivatives of 6-benzylaminopurine have been synthesized and evaluated for proapoptotic activity in human cancer cell lines. Certain compounds showed selective toxicity towards T-cell leukemia cells, highlighting their potential as therapeutic agents .

Chemical Reactions Analysis

Direct Condensation from Hypoxanthine

A one-step synthesis utilizes hypoxanthine and benzylamine in a DMF solvent with a composite catalyst (I₂/P₂O₅/ZnCl₂, mass ratio 1:0.22–0.25:0.01–0.02) at 50–75°C. The reaction achieves 92% yield and high purity by leveraging synergistic catalysis for direct N9-benzylation .

| Catalyst Ratio | Temperature | Solvent | Yield |

|---|---|---|---|

| P₂O₅:ZnCl₂:I₂ = 1:0.25:0.02 | 60–70°C | DMF | 92% |

Nucleophilic Substitution from 6-Chloropurine

6-Chloropurine reacts with benzylamine in the presence of triethylamine (Et₃N) at 70–72°C, yielding 6-BAP via SNAr (nucleophilic aromatic substitution). Excess Et₃N (3.2–3.5 equivalents) ensures complete conversion, with ethanol recrystallization achieving >95% purity .

N7 vs. N9 Selectivity

Reactions with bulky alkylating agents (e.g., tert-butyl bromide) exhibit solvent-dependent regioselectivity:

-

Dichloroethane (DCE) favors N7-alkylation (e.g., 7-(tert-butyl)-6-chloropurine) .

-

Acetonitrile (ACN) promotes isomerization to the thermodynamically stable N9-alkylated product .

| Alkylating Agent | Solvent | Catalyst | Major Product | Yield |

|---|---|---|---|---|

| tert-Butyl bromide | DCE | SnCl₄ | N7-isomer | 85% |

| 2-Bromo-2-methylbutane | ACN | SnCl₄ | N9-isomer | 36% |

Thiolation

6-BAP reacts with benzylthiol in basic media to form 6-(benzylthio)purine , a thioether derivative. This reaction proceeds via SNAr mechanism in DMF, with yields up to 78% .

Chiral Modifications

Chiral N⁶-benzyladenine derivatives are synthesized via substitution with α-methylbenzylamine. The S-enantiomer shows higher affinity for Arabidopsis AHK3 cytokinin receptors compared to the R-form, demonstrating stereochemical influence on bioactivity .

| Substituent | Amine | Conditions | Yield | Receptor Affinity (AHK3) |

|---|---|---|---|---|

| 2-Fluoro | S-α-methylbenzylamine | DIPEA, 80°C | 73% | 94% of BA activity |

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 80°C in polar solvents (e.g., ACN) leads to decomposition into hypoxanthine and benzylamine derivatives .

-

Isomerization : N7-alkylated products isomerize to N9-alkylated forms under reflux conditions, driven by thermodynamic stability .

Mechanistic Insights

-

Catalytic Role of I₂/P₂O₅/ZnCl₂ : The composite catalyst enhances electrophilicity at C6 of hypoxanthine, facilitating benzylamine attack via a concerted acid-base mechanism .

-

Solvent Effects : Polar aprotic solvents (DMF, DCE) stabilize transition states in SNAr reactions, while protic solvents (ethanol) aid in product precipitation .

Industrial-Scale Optimization

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: this compound vs. 6-Benzylaminopurine (6-BA): The benzyl group in this compound is directly bonded to the purine ring, whereas 6-BA has a benzylamino group. This difference alters solubility (6-BA is water-soluble) and bioactivity, with 6-BA acting as a potent cytokinin . 6-Benzylthioguanine: The sulfur atom in the benzylthio (-SCH₂C₆H₅) group increases hydrophobicity, limiting water solubility compared to 6-BA. This compound is used in antimetabolite studies due to its ability to disrupt nucleotide synthesis .

Synthetic Challenges :

Agricultural and Biomedical Relevance

Preparation Methods

Reaction Mechanism and Standard Protocol

In a representative procedure, 6-chloropurine is refluxed with a fourfold molar excess of benzylamine in ethanol, using triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient C6 position of the purine ring becomes susceptible to attack by the benzylamine nucleophile (Figure 1).

Key steps :

- Reflux conditions : Ethanol serves as the solvent, with temperatures maintained at 80°C for 2.5 hours to ensure complete substitution.

- Work-up : After cooling, diethyl ether is added to precipitate the sodium salt of 6-benzylaminopurine, which is subsequently protonated with acetic acid (pH 6.5–7.5) to yield the final product.

- Yield optimization : Adjusting the benzylamine-to-6-chloropurine molar ratio to 4:1 and precise pH control during protonation achieves yields up to 94%.

Comparative Analysis of Bases and Solvents

The choice of base and solvent significantly impacts reaction efficiency:

| Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Triethylamine | Ethanol | 80 | 94 | |

| Sodium bicarbonate | Water | 15–35 | 82 |

Triethylamine in ethanol outperforms aqueous sodium bicarbonate due to better solubility of reactants and enhanced nucleophile activation. Lower temperatures (15°C) in aqueous systems improve yields by reducing side reactions, albeit requiring longer reaction times.

Alternative Cyclization Strategies for Purine Core Formation

While less common, this compound can be synthesized through de novo construction of the purine ring system, incorporating the benzyl group at the N9 position during cyclization.

Imidazole Ring Construction

A multi-step approach involves synthesizing imidazole intermediates followed by cyclization to form the purine core. For example:

- Intermediate synthesis : 5-Amino-1-benzyl-4-cyano-2-hydroxyimidazole is prepared via condensation of benzylamine with cyanoacetate derivatives.

- Cyclization : Treatment with formamidine hydrochloride in 2-methoxyethanol under reflux forms the purine skeleton, with the benzyl group pre-installed at N9.

Challenges :

- Requires strict control of stoichiometry to avoid N7 benzylation byproducts.

- Overall yields (≈65–70%) are lower than substitution methods.

Patent-Based Industrial Synthesis

The Chinese patent CN1544434A outlines a scaled-up procedure emphasizing cost efficiency and reproducibility:

Optimized Substitution Protocol

- Reactants :

- 6-Chloropurine (1 mol)

- Benzylamine (4 mol)

- Triethylamine (1.2 mol)

- Conditions :

- Solvent: Anhydrous ethanol (50 mL/mol)

- Reaction time: 3 hours at 78°C

- Work-up :

Advantages :

- Eliminates column chromatography, reducing production costs.

- Scalable to kilogram quantities without yield loss.

Structural and Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH:H2O 70:30) shows ≥98% purity for products synthesized via the patent method.

Q & A

Q. What computational tools are available to model the interactions of this compound with target proteins?

- Methodology : Use molecular dynamics simulations (AMBER or GROMACS) and DFT calculations (Gaussian 09) to predict binding affinities. Validate with experimental data (e.g., SPR or ITC) and cross-reference with PubChem’s 3D conformer database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.